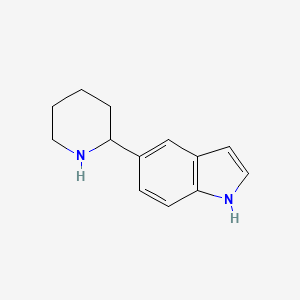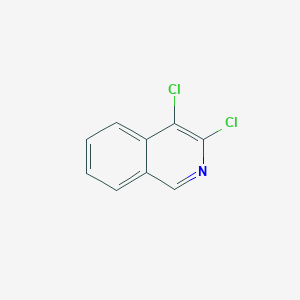
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17266 g/mol This compound features a pyridine ring substituted with a hydroxyl group at the 6-position and an ethanone group at the 3-position, along with an acetic acid moiety
Méthodes De Préparation
The synthesis of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-hydroxypyridine with ethanone under specific reaction conditions to form the desired product. Industrial production methods may involve catalytic processes to enhance yield and purity. Detailed reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the synthesis .
Analyse Des Réactions Chimiques
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Applications De Recherche Scientifique
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Hydroxypyridin-3-yl)ethanone acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethanone moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activities. The acetic acid group can participate in acid-base reactions, further influencing its biological effects .
Comparaison Avec Des Composés Similaires
1-(6-Hydroxypyridin-3-yl)ethanone acetic acid can be compared with similar compounds such as quinoline derivatives and other pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substitution patterns, leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
acetic acid;5-acetyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H7NO2.C2H4O2/c1-5(9)6-2-3-7(10)8-4-6;1-2(3)4/h2-4H,1H3,(H,8,10);1H3,(H,3,4) |
Clé InChI |
QDYVUJGWGJNCAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC(=O)C=C1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]](/img/structure/B11901839.png)
![7-methyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B11901850.png)



